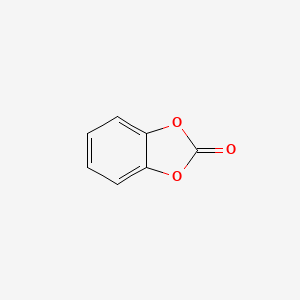

1,3-Benzodioxol-2-one

描述

Chemical Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as this compound. This nomenclature reflects the compound's structural framework, where the benzene ring is fused with a five-membered dioxole ring containing a carbonyl group at the 2-position. The compound is catalogued under Chemical Abstracts Service registry number 2171-74-6, providing a unique identifier for chemical databases and regulatory documentation. Alternative nomenclature systems recognize this compound by several synonyms, including pyrocatechol carbonate, which emphasizes its relationship to catechol chemistry, and o-phenylene carbonate, which highlights the cyclic carbonate functionality derived from ortho-positioned hydroxyl groups.

The molecular structure of this compound corresponds to the molecular formula C₇H₄O₃, indicating a compact aromatic system with integrated oxygen functionality. Structural analysis reveals that the compound possesses crystallographic twofold rotation symmetry and non-crystallographic C₂ symmetry, as determined through single-crystal X-ray analysis. The benzene ring system maintains typical aromatic characteristics, with carbon-carbon bond lengths consistent with aromatic delocalization, while the dioxole ring exhibits slightly elongated carbon-oxygen single bonds compared to aliphatic cyclic carbonates. This structural arrangement creates a planar molecular geometry that facilitates π-π stacking interactions in crystalline phases, with benzene ring centroids separated by 3.631 Å in the solid state.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader investigation of catechol chemistry and cyclic carbonate synthesis. The compound's discovery emerged from systematic studies of carbonate formation from aromatic diols, building upon the foundational work in catechol derivatization that began in the 19th century. Catechol, the precursor compound for this compound synthesis, was first isolated in 1839 by Edgar Hugo Emil Reinsch through the destructive distillation of catechin, establishing the groundwork for subsequent aromatic diol chemistry. The development of cyclic carbonate chemistry provided the synthetic methodologies necessary for converting catechol into its corresponding cyclic carbonate derivative.

The formal structural characterization of this compound represents a significant milestone in aromatic cyclic carbonate chemistry, as it became the first cyclic carbonate of an aromatic diol whose structure was elucidated through single-crystal X-ray analysis. This crystallographic investigation, which revealed the compound's detailed molecular geometry and intermolecular interactions, provided crucial insights into the structural factors governing aromatic cyclic carbonate stability and reactivity. The compound's accidental discovery during attempted synthesis of asymmetric spiro orthocarbonates highlighted the tendency of aromatic diol systems to favor cyclic carbonate formation under specific reaction conditions.

Modern synthetic approaches to this compound have evolved to include sustainable catalytic processes that utilize carbon dioxide as a carbonate source, reflecting contemporary emphasis on environmentally benign synthetic methodologies. The development of lanthanide-catalyzed cyclocarbonylation reactions has provided efficient pathways for converting catechol and related aromatic diols into their corresponding cyclic carbonates, including this compound. These advances have positioned the compound as both a synthetic target and a valuable intermediate for accessing more complex aromatic heterocycles through subsequent functionalization reactions.

Physicochemical Properties

The physicochemical properties of this compound reflect its unique structural combination of aromatic and cyclic carbonate functionalities. The compound exhibits a molecular weight of 136.10 grams per mole, corresponding to its compact aromatic structure with integrated oxygen atoms. Thermal analysis reveals a melting point in the range of 60-62 degrees Celsius, indicating moderate intermolecular forces that stabilize the crystalline phase while allowing for reasonable volatility. The boiling point, determined at 180.8 degrees Celsius under standard atmospheric pressure, demonstrates the compound's thermal stability and relatively low volatility compared to simple aromatic compounds.

Density measurements establish this compound at 1.401 grams per cubic centimeter, reflecting the contribution of oxygen atoms to the overall molecular mass and the efficient packing of molecules in the liquid phase. The refractive index of 1.584 indicates significant light-bending capability, consistent with the presence of aromatic π-electron systems and polar carbonyl functionality. Flash point determination at 90.6 degrees Celsius provides important safety information for handling and storage, indicating that the compound requires moderate heating before reaching ignition conditions.

Solubility characteristics demonstrate limited water solubility at 2 grams per liter, reflecting the predominance of aromatic character over the polar carbonyl group. This solubility profile suggests that the compound exhibits amphiphilic behavior, with sufficient polarity for dissolution in polar organic solvents while maintaining hydrophobic character from the benzene ring system. The vapor pressure of 0.879 millimeters of mercury at 25 degrees Celsius indicates low volatility under ambient conditions, supporting its utility in applications requiring thermal stability.

属性

IUPAC Name |

1,3-benzodioxol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPSDGIEKAQVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062231 | |

| Record name | 1,3-Benzodioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2171-74-6 | |

| Record name | 1,3-Benzodioxol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2171-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002171746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxol-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzodioxol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization of Catechol Derivatives with Carbonyl Sources

One classical approach involves starting from catechol or substituted catechols, which undergo cyclization with carbonyl-containing reagents such as phosgene or equivalents to form the this compound ring system.

- The reaction is typically carried out by treating catechol with phosgene or triphosgene under controlled temperature (20–80°C, often 55–65°C) in an organic solvent to promote ring closure and carbonyl insertion.

- The reaction mixture is then washed and purified to isolate the target compound.

- This method benefits from straightforward starting materials and relatively mild conditions.

Oxidative Methods Starting from Benzodioxole Derivatives

Another approach involves the oxidation of benzodioxole derivatives to introduce the carbonyl group at the 2-position.

- For example, selective nitration of the benzodioxole ring at the 5-position can be performed using nitric acid in acetic acid, followed by oxidation with potassium permanganate in a biphasic system with a phase transfer catalyst to yield carboxylic acid intermediates.

- These carboxylic acids can be further transformed into this compound derivatives via cyclization or dehydration reactions.

- This method allows for functionalization at specific ring positions and can be adapted for synthesizing various substituted derivatives.

Multi-step Synthesis via Substituted Intermediates

Recent research demonstrates the synthesis of complex benzodioxole derivatives through multi-step sequences involving substitution, acylation, and cyclization reactions.

- For instance, substituted benzyl bromides react with thioglycolic acid to form intermediates, which are converted to acid chlorides and then reacted with amines to yield target benzodioxole compounds.

- This multi-step approach allows for structural diversity and high yields (37–90%) and is suitable for producing derivatives for pharmaceutical or agricultural applications.

Comparative Data Table of Preparation Methods

| Method Type | Starting Materials | Key Reagents/Conditions | Temperature Range | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization with Phosgene | Catechol, substituted catechols | Phosgene or triphosgene, organic solvent | 20–80°C (optimal 55–65°C) | Moderate to high | Simple, direct ring formation | Use of toxic phosgene |

| Oxidative Functionalization | Benzodioxole derivatives | Nitric acid (nitration), KMnO4 (oxidation), phase transfer catalyst | Ambient to reflux | Moderate (~60%) | Selective substitution, versatile | Multi-step, requires careful control |

| Multi-step Substitution & Acylation | Substituted benzyl bromides, thioglycolic acid | Acid chlorides, amines, chromatographic purification | Variable | High (37–90%) | Structural diversity, high yield | More complex, multiple purification steps |

Detailed Research Findings

- The patent literature (WO2018234299A1) describes a method involving heating mixtures containing catechol derivatives with phosgene equivalents at 55–65°C to obtain 1,3-benzodioxole compounds, highlighting the importance of halogen substituents and alkyl groups on the aromatic ring for tuning properties.

- A 2022 study demonstrated a three-step synthesis of benzodioxole-containing acetamide derivatives starting from substituted benzyl bromides and thioglycolic acid, achieving high yields and suitability for scale-up and applications in agrochemicals.

- Earlier synthetic studies emphasize the use of classical nitration and oxidation reactions on benzodioxole rings to introduce functional groups, which can be further elaborated into this compound derivatives, with yields around 60% for the oxidation step.

化学反应分析

Types of Reactions

1,3-Benzodioxol-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form catechol and carbon dioxide.

Reduction: It can be reduced to form catechol.

Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Catechol and carbon dioxide.

Reduction: Catechol.

Substitution: Various substituted catechol derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

1,3-Benzodioxol-2-one serves as a crucial building block in organic synthesis, facilitating the creation of complex organic molecules. It is commonly employed in the synthesis of various derivatives that exhibit biological activity or serve as precursors for more complex structures. For instance, it has been utilized in the development of agrochemicals and dyes due to its ability to undergo diverse chemical transformations .

Photoredox Catalysis

Recent advancements have highlighted the role of this compound in photocatalytic processes. It has been effectively used for C–H gem-difunctionalization reactions, enabling the synthesis of highly functionalized organic compounds under mild conditions. These reactions often involve the generation of radicals that facilitate bond formation, showcasing the compound's utility in modern synthetic methodologies .

Biological Applications

Antimicrobial and Antioxidant Properties

Research indicates that this compound exhibits potential antimicrobial and antioxidant activities. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for further exploration in pharmaceutical applications aimed at combating infections .

Pharmacological Potential

The compound is being investigated for its potential as a scaffold in drug development. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic profiles. For example, derivatives of this compound have shown promise in inhibiting cyclooxygenase enzymes involved in inflammation and pain pathways .

Industrial Applications

Polymer Production

In industry, this compound is utilized in the production of polymers due to its unique chemical properties. The compound can be incorporated into polymer matrices to enhance material performance or impart specific functionalities .

Agrochemicals and Dyes

The compound's reactivity allows it to be employed in the formulation of agrochemicals and dyes. Its derivatives are often tailored to optimize their efficacy as pesticides or colorants, contributing to agricultural productivity and industrial color applications .

Case Study 1: Synthesis of Bioactive Compounds

A study focused on synthesizing derivatives of this compound revealed its potential as a precursor for bioactive molecules. Researchers successfully created several analogs that exhibited significant biological activity against cancer cell lines, demonstrating the compound's versatility in medicinal chemistry .

Case Study 2: Photocatalytic Applications

In another investigation, researchers explored the photocatalytic properties of this compound in C–H functionalization reactions. The study reported high yields and selectivity under visible light irradiation, highlighting its effectiveness as a photocatalyst for creating complex organic structures efficiently .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used to synthesize complex organic molecules and derivatives |

| Photoredox catalysis | Facilitates C–H gem-difunctionalization reactions | |

| Biology | Antimicrobial properties | Effective against various pathogens |

| Pharmacological scaffold | Potential for drug development targeting inflammation | |

| Industry | Polymer production | Incorporated into polymers for enhanced performance |

| Agrochemicals and dyes | Tailored derivatives for pesticides and colorants |

作用机制

The mechanism of action of 1,3-Benzodioxol-2-one involves its interaction with various molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This interaction can lead to various biological effects, such as antimicrobial activity .

相似化合物的比较

1,3-Benzodioxol-2-one can be compared with other similar compounds, such as:

1,3-Benzodioxole: This compound has a similar structure but lacks the carbonate group. It is used in the synthesis of various organic compounds and has different chemical properties.

Catechol: This compound is the precursor to this compound and has two hydroxyl groups attached to a benzene ring. It is used in the production of various chemicals and has different reactivity.

Dimethyl Carbonate: This compound is used as a carbonylating agent in the synthesis of this compound and has different chemical properties and applications.

生物活性

1,3-Benzodioxol-2-one, a compound with the molecular formula CHO, is a member of the benzodioxole family known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, including diabetes, cancer, and as an insecticide. This article reviews recent findings on the biological activities of this compound, focusing on its mechanisms of action and efficacy in different biological contexts.

Chemical Structure and Properties

This compound features a unique dioxole ring structure that contributes to its reactivity and biological activity. The compound's structure is critical for its interaction with biological targets, influencing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 136.10 g/mol |

| Melting Point | 70-72 °C |

| Solubility | Soluble in organic solvents |

Antidiabetic Properties

Recent studies have highlighted the potential of this compound derivatives as α-amylase inhibitors, which are crucial for managing diabetes by slowing carbohydrate digestion. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory effects on α-amylase with IC values ranging from 0.68 to 0.85 µM, indicating strong potential for antidiabetic drug development .

Case Study:

A study involving a streptozotocin-induced diabetic mouse model showed that treatment with a specific derivative of this compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds derived from this structure have shown promising results against multiple cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 26 |

| HeLa (Cervical Cancer) | 35 |

| A549 (Lung Cancer) | 45 |

These findings suggest that benzodioxole derivatives can selectively inhibit cancer cell growth while exhibiting minimal toxicity to normal cells .

Insecticidal Activity

The larvicidal activity of 1,3-benzodioxole derivatives against Aedes aegypti has been evaluated due to the mosquito's role in transmitting diseases such as dengue and Zika virus. One derivative demonstrated LC and LC values of 28.9 ± 5.6 μM and 162.7 ± 26.2 μM, respectively, indicating effective insecticidal properties with low toxicity to mammalian cells .

Toxicity Assessment:

In toxicity studies on mammals, the compound showed no significant adverse effects at high concentrations (up to 5200 μM), suggesting a favorable safety profile for potential use in pest control .

The mechanisms underlying the biological activities of this compound involve various pathways:

- α-Amylase Inhibition: The compound interacts with the active site of α-amylase, thereby inhibiting starch breakdown and glucose absorption.

- Anticancer Mechanisms: It may induce apoptosis in cancer cells through pathways involving oxidative stress and modulation of cell cycle progression.

- Insecticidal Action: The larvicidal effects are likely due to disruption of neuronal signaling pathways in insects.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Benzodioxol-2-one, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves the reaction of catechol with phosgene derivatives (e.g., triphosgene) under controlled conditions to form the cyclic carbonate. Purification via recrystallization (using solvents like ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution) is recommended. Purity validation should employ ¹H/¹³C NMR (to confirm absence of unreacted catechol) and FTIR (to verify carbonyl stretch at ~1770 cm⁻¹ characteristic of cyclic carbonates) .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystal systems (space group P2₁) with unit cell parameters a = 8.984 Å, b = 6.056 Å, c = 15.248 Å, and β = 95.357° have been reported for structurally similar benzodioxole derivatives . Refinement using SHELXL (via full-matrix least-squares on F²) and visualization with ORTEP-3 ensure accurate bond-length/angle determination .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicological data, adopt precautionary measures:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Store at 4°C in airtight containers to prevent hydrolysis .

- Follow guidelines from safety data sheets (SDS) of analogous compounds (e.g., 2,1,3-Benzothiadiazole) for spill management and waste disposal .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties of this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces.

- Utilize thermodynamic data (e.g., ΔfH°liquid = -184 kJ/mol for 1,3-Benzodioxole analogs) to predict reactivity in solvolysis or nucleophilic substitution reactions .

- Access structural parameters via InChIKey (LK7FZ7X9DG) in databases like PubChem or NIST Chemistry WebBook .

Q. What experimental strategies resolve contradictions in reaction kinetics involving this compound?

- Methodological Answer :

- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction intermediates (e.g., ring-opening in basic media).

- Cross-validation : Compare data from multiple techniques (e.g., HPLC for product distribution vs. NMR for mechanistic insights).

- Address discrepancies in activation energies by revisiting computational models (e.g., transition state theory with solvent corrections) .

Q. How can crystallographic data inform the design of derivatives with tailored optical properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。